molecular formula C13H14N2O3 B8010995 tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate

tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate

Cat. No.: B8010995
M. Wt: 246.26 g/mol
InChI Key: FKKDSALFHOLQNR-UHFFFAOYSA-N
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Description

tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate: is an organic compound that features a tert-butyl ester group, a cyano-substituted phenyl group, and an amino-oxoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate typically involves the reaction of tert-butyl 2-amino-2-oxoacetate with 4-cyanobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and amide bonds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the cyano group and the ester moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 2-((4-nitrophenyl)amino)-2-oxoacetate
  • tert-Butyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
  • tert-Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate

Comparison: tert-Butyl 2-((4-cyanophenyl)amino)-2-oxoacetate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.

Properties

IUPAC Name

tert-butyl 2-(4-cyanoanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)11(16)15-10-6-4-9(8-14)5-7-10/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKDSALFHOLQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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